Difluoro[bis(trifluoromethyl)]germane
Description
Difluoro[bis(trifluoromethyl)]germane, with the formula (CF₃)₂GeF₂, is a fluorinated organogermanium compound characterized by two trifluoromethyl (CF₃) groups and two fluorine atoms bonded to a central germanium atom. This compound belongs to a broader class of bis(trifluoromethyl)germanium derivatives, which exhibit unique electronic and steric properties due to the strong electron-withdrawing nature of CF₃ groups. These features influence reactivity, thermal stability, and applications in materials science and catalysis .
Properties
CAS No. |
56592-86-0 |
|---|---|
Molecular Formula |
C2F8Ge |
Molecular Weight |
248.64 g/mol |
IUPAC Name |
difluoro-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C2F8Ge/c3-1(4,5)11(9,10)2(6,7)8 |
InChI Key |
GZBAABKTWHWJBO-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[bis(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{GeCl}_4 + 2 \text{CF}_3\text{Li} \rightarrow \text{Ge(CF}_3)_2\text{Cl}_2 ] [ \text{Ge(CF}_3)_2\text{Cl}_2 + 2 \text{HF} \rightarrow \text{Ge(CF}_3)_2\text{F}_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Difluoro[bis(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various organogermanium compounds with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
Difluoro[bis(trifluoromethyl)]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated organogermanium compounds.
Biology: Its unique properties are explored for potential use in biological imaging and diagnostics.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials and coatings due to its stability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which difluoro[bis(trifluoromethyl)]germane exerts its effects involves interactions with various molecular targets. The high electronegativity of fluorine atoms allows the compound to form strong bonds with other elements, influencing the reactivity and stability of the compound. The pathways involved include:
Formation of stable complexes: The compound can form stable complexes with metals and other elements.
Electron withdrawal: The fluorine atoms withdraw electrons, making the germanium center more electrophilic and reactive.
Comparison with Similar Compounds
Halogen-Substituted Analogues
- (CF₃)₂GeCl₂ and (CF₃)₂GeI₂ :
These compounds are synthesized via halogen-chalcogen exchange reactions starting from (CF₃)₂GeX₂ (X = Cl, I). Unlike the difluoro derivative, the chloro and iodo analogues are more reactive toward nucleophilic substitution, enabling the preparation of chalcogen derivatives (e.g., S, Se) .- Key Difference : The fluorine atoms in (CF₃)₂GeF₂ confer higher thermal stability and lower reactivity compared to heavier halogens.
Chalcogen Derivatives
- [(CF₃)₂GeE]ₙ (E = O, S, Se, NH): Oxygen derivatives like [(CF₃)₂GeO]ₓ form polymeric structures due to Ge–O–Ge bridging, as confirmed by X-ray crystallography. In contrast, sulfur and selenium analogues (germathianes and germaselenanes) exhibit lower oligomerization, often forming dimers or trimers . Key Difference: The difluoro compound (CF₃)₂GeF₂ is monomeric, whereas oxygen derivatives polymerize, impacting their solubility and material properties.
Mixed-Substituent Germanium Compounds
- (CF₃)ₙGe(ECF₃)₄₋ₙ (E = S, Se): These compounds, synthesized via reactions of (CF₃)ₙGeI₄₋ₙ with Hg(ECF₃)₂, feature both CF₃ and chalcogen-CF₃ groups. For example, (CF₃)₃Ge(SCF₃) is a tetrahedral monomer, contrasting with the difluoro compound’s simpler structure .
Reactivity and Stability
- Hydrolysis Resistance :
(CF₃)₂GeF₂ demonstrates greater resistance to hydrolysis compared to arsenic analogues like (CF₃)₂AsCl₂, which readily hydrolyze to release CF₃H . This stability arises from germanium’s lower electronegativity and stronger Ge–F bonds.
Physical Properties
Comparison with Arsenic and Phosphorus Analogues
- Stability: Germanium derivatives are generally more stable toward oxidation and moisture compared to arsenic analogues.
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